REACTION_CXSMILES
|
Cl[C:2]([O:4][CH:5]([Cl:7])[CH3:6])=[O:3].C([OH:10])C.N1[CH:16]=[CH:15]C=CC=1>C(Cl)Cl>[C:2](=[O:10])([O:3][CH2:15][CH3:16])[O:4][CH:5]([Cl:7])[CH3:6]
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
ClC(=O)OC(C)Cl
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The title compound was prepared
|
Name
|
|
Type
|
product
|
Smiles
|
C(OC(C)Cl)(OCC)=O
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 9.32 g | |
YIELD: PERCENTYIELD | 87.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |